(4-Aminophenyl)-methanol hydrochloride CAS number 170926-25-7
(4-Aminophenyl)-methanol hydrochloride CAS number 170926-25-7
CAS Number: 170926-25-7 Synonyms: 4-Aminobenzyl alcohol hydrochloride; 4-Hydroxymethylaniline HCl Molecular Formula: C₇H₁₀ClNO[1][2]
Executive Summary
(4-Aminophenyl)-methanol hydrochloride is the stabilized salt form of 4-aminobenzyl alcohol, a bifunctional pharmacophore scaffold critical to modern bioconjugation. While it serves as a general intermediate in organic synthesis, its primary value in drug development lies in its role as the PABC (p-aminobenzyl carbamate) self-immolative spacer in Antibody-Drug Conjugates (ADCs).[3]
This guide moves beyond basic datasheet parameters to explore the mechanistic utility of the molecule, specifically detailing its application in "traceless" drug release systems and providing a validated protocol for its synthesis and salt formation.
Part 1: Chemical Identity & Physicochemical Profile
The hydrochloride salt offers significant stability advantages over the free base (CAS 623-04-1), which is prone to rapid oxidation (browning) upon exposure to air. The protonation of the aniline nitrogen stabilizes the electron-rich ring system during storage.
Key Properties Table
| Property | Specification | Application Note |
| Appearance | Off-white to pale beige crystalline powder | Darkening indicates oxidation/degradation. |
| Molecular Weight | 159.61 g/mol | Stoichiometry calculations must account for HCl. |
| Solubility | Water, Methanol, DMSO | High water solubility facilitates aqueous workups. |
| Melting Point | >250 °C (Decomposes) | Distinct from free base (mp 60-65 °C). |
| pKa (Aniline) | ~4.6 (Conjugate acid) | Low basicity due to electron-withdrawing hydroxymethyl group. |
| Hygroscopicity | Moderate | Store under inert gas (Argon/Nitrogen) with desiccant. |
Part 2: Synthetic Utility & Mechanism
The "Killer Application": Self-Immolative Linkers in ADCs[3][4][5]
The structural uniqueness of (4-Aminophenyl)-methanol lies in the electronic relationship between the electron-donating amine (at position 4) and the leaving group potential of the benzyl alcohol (at position 1). This arrangement allows for 1,6-elimination , a cascade reaction used to release cytotoxic payloads from antibodies without leaving a chemical "trace" on the drug.[4]
The Mechanism of Action
In a typical ADC architecture (e.g., Val-Cit-PABC-MMAE), the drug is attached via a carbamate linkage to the benzyl alcohol oxygen. The amine is acylated by a protease-cleavable peptide (like Valine-Citrulline).
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Trigger: Lysosomal enzymes (e.g., Cathepsin B)[3][4] cleave the amide bond at the aniline nitrogen.
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Cascade: The revealed free amine pushes electron density into the benzene ring.
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Release: A 1,6-elimination occurs, expelling the drug (as a carbamate which spontaneously decarboxylates) and generating an unstable aza-quinone methide.[5][4]
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Quench: The aza-quinone methide reacts with water to regenerate 4-aminobenzyl alcohol (or polymerize), ensuring the linker does not re-react with the drug.
Figure 1: The 1,6-elimination mechanism of the PABC linker system utilizing the 4-aminobenzyl alcohol core.
Part 3: Synthesis & Purification Protocol
Objective: Synthesis of (4-Aminophenyl)-methanol hydrochloride from 4-nitrobenzyl alcohol.
Rationale: Direct hydrogenation is preferred over chemical reduction (Fe/HCl or SnCl2) to avoid metal contamination, which is critical for downstream pharmaceutical applications.
Reagents
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Precursor: 4-Nitrobenzyl alcohol (CAS 619-73-8)
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Catalyst: 10% Palladium on Carbon (Pd/C)
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Solvent: Methanol (HPLC Grade)
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Acid Source: 4M HCl in Dioxane or HCl gas
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Atmosphere: Hydrogen gas (balloon or Parr shaker)
Step-by-Step Workflow
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Preparation:
-
Dissolve 4-nitrobenzyl alcohol (10.0 g, 65.3 mmol) in Methanol (100 mL) in a round-bottom flask.
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Critical Step: Flush the vessel with Nitrogen to remove oxygen before adding the catalyst (prevents ignition of methanol vapor).
-
Add 10% Pd/C (0.5 g, 5 wt% loading).
-
-
Reduction:
-
Purge the system with Hydrogen gas. Maintain a hydrogen atmosphere (balloon pressure is sufficient) with vigorous stirring at room temperature.
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.5) will disappear, and a lower Rf spot (amine) will appear. Reaction time is typically 4–6 hours.
-
-
Workup (Isolation of Free Base):
-
Filter the mixture through a Celite pad to remove Pd/C. Safety: Keep the catalyst wet to prevent pyrophoric ignition.
-
Concentrate the filtrate to ~20 mL volume under reduced pressure.
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-
Salt Formation (The Stabilization Step):
-
Cool the concentrated methanolic solution to 0–5 °C.
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Dropwise add 4M HCl in Dioxane (20 mL, ~1.2 eq) with stirring.
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Observation: A white to off-white precipitate should form immediately.
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Add Diethyl Ether (50 mL) to drive precipitation to completion.
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-
Purification:
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Filter the solid under vacuum / inert atmosphere.
-
Wash the cake 3x with cold Diethyl Ether.
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Dry under high vacuum at 40 °C for 12 hours.
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Figure 2: Synthetic workflow for the reduction and salt formation of CAS 170926-25-7.
Part 4: Handling, Stability, & Quality Control
Stability Concerns
The hydrochloride salt is significantly more stable than the free base, but it is hygroscopic and light-sensitive.
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Oxidation: If the white powder turns brown or pink, it indicates the formation of azo-dimers or quinoid species.
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Hydrolysis: While the salt is stable, prolonged exposure to moisture can lead to clumping and difficulty in stoichiometry during coupling reactions.
Quality Control (QC) Parameters
To validate the material before use in high-value linker synthesis:
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¹H NMR (DMSO-d₆):
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Look for the aromatic AA'BB' system (two doublets around 7.2–7.5 ppm).
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Verify the benzylic CH₂ signal (~4.5 ppm).
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Crucial: Confirm the absence of the Nitro precursor signals (usually shifted downfield).
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HPLC Purity:
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Column: C18 Reverse Phase.
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Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
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Detection: 254 nm (aromatic).
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-
Chloride Content:
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Perform Argentometric titration (AgNO₃) to confirm the mono-hydrochloride stoichiometry (Target: ~22.2% Cl).
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Safety Profile
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GHS Classification: Skin Irrit. 2, Eye Irrit.[6] 2A, STOT SE 3.
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Handling: Use a fume hood. The fine powder can be an inhalation irritant.[7]
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Incompatibility: Strong oxidizing agents, acid chlorides (unless acylation is intended), and isocyanates.
References
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Dubowchik, G. M., et al. (2002). Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates: Model Studies of Enzymatic Drug Release and Antigen-Specific In Vitro Anticancer Activity. Bioconjugate Chemistry.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17859737, (4-Aminophenyl)-methanol hydrochloride. [2]
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Carl, P. L., et al. (1981). A novel prodrug class: A hydrolytic enzyme-activated spontaneous 1,6-elimination. Journal of Medicinal Chemistry.
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Jain, N., et al. (2015). Current ADC Linker Chemistry. Pharm Res.
Sources
- 1. (4-Aminophenyl)-methanol hydrochloride CAS#: 170926-25-7 [m.chemicalbook.com]
- 2. (4-Aminophenyl)-methanol hydrochloride | C7H10ClNO | CID 17859737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 6. 4-Aminobenzyl alcohol 98 623-04-1 [sigmaaldrich.com]
- 7. spectrumchemical.com [spectrumchemical.com]
